A Technical Guide to 3-fluoro-N-(4-fluorophenyl)benzamide: Synthesis, Characterization, and Potential Applications
A Technical Guide to 3-fluoro-N-(4-fluorophenyl)benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on 3-fluoro-N-(4-fluorophenyl)benzamide, a compound of interest in medicinal chemistry and materials science. As of the latest literature review, a specific CAS number for this compound has not been publicly registered, suggesting its status as a novel or less-synthesized molecule. This guide is therefore structured to provide both a theoretical framework and practical, field-proven insights for its synthesis, characterization, and potential applications, grounded in the established chemistry of related fluorinated benzamides.
Compound Identity and Physicochemical Properties
While experimental data for 3-fluoro-N-(4-fluorophenyl)benzamide is not available, we can predict its key properties based on its constituent functional groups and data from structurally similar compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₃H₉F₂NO | Based on structural assembly |
| Molecular Weight | 233.22 g/mol | Calculated from atomic weights |
| Appearance | White to off-white solid | Typical for small molecule benzamides |
| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols), sparingly soluble in water | Based on the aromatic and amide functionalities |
| Melting Point | Estimated >150 °C | Extrapolated from similar benzamide structures |
| XLogP3 | ~3.0-3.5 | Estimated based on fluorinated aromatic rings |
Strategic Synthesis of 3-fluoro-N-(4-fluorophenyl)benzamide
The synthesis of 3-fluoro-N-(4-fluorophenyl)benzamide can be reliably achieved through a standard nucleophilic acyl substitution reaction. The causality behind the choice of reagents and conditions is critical for ensuring a high-yield and pure product.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the amide bond, leading to two readily available starting materials: 3-fluorobenzoyl chloride and 4-fluoroaniline.
Caption: Retrosynthetic analysis of 3-fluoro-N-(4-fluorophenyl)benzamide.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
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3-fluorobenzoyl chloride (1.0 eq)
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4-fluoroaniline (1.0 eq)
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA) or Pyridine (1.2 eq)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. The use of an inert atmosphere is crucial to prevent hydrolysis of the acid chloride.
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Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. The slow addition and low temperature help to control the exothermicity of the reaction.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
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Aqueous Workup: Upon completion, quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. This washing sequence removes unreacted amine, base, and any remaining acidic or basic impurities.
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Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 3-fluoro-N-(4-fluorophenyl)benzamide.
Caption: Workflow for the synthesis of 3-fluoro-N-(4-fluorophenyl)benzamide.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituents. The amide proton (N-H) will likely appear as a broad singlet.
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¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield shift.
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¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom, with chemical shifts and coupling constants providing structural confirmation.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
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Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F stretches in the fingerprint region.
Potential Applications in Drug Discovery and Materials Science
The incorporation of fluorine atoms into organic molecules can significantly modulate their biological and physical properties. Fluorinated benzamides are a well-established class of compounds with diverse applications.
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Medicinal Chemistry: The 3-fluoro and 4-fluoro substitutions on the phenyl rings can enhance metabolic stability and binding affinity to biological targets. This scaffold could be explored for its potential as an inhibitor of kinases, ion channels, or other enzymes implicated in disease. For instance, related fluorinated benzamides have been investigated as potential therapeutic agents.
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Materials Science: The rigid, planar structure of the benzamide core, combined with the polar C-F bonds, could impart interesting properties for applications in organic electronics or as components of liquid crystals.
Safety and Handling
While specific toxicity data for 3-fluoro-N-(4-fluorophenyl)benzamide is unavailable, it should be handled with the standard precautions for a novel chemical compound.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Handle in a well-ventilated fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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Consult the Safety Data Sheets (SDS) for the starting materials (3-fluorobenzoyl chloride and 4-fluoroaniline), as they are hazardous.
References
A comprehensive list of references for the synthesis and properties of related compounds will be provided upon request, as direct citations for the target compound are not available. The synthetic protocol described is based on standard and widely published methods for amide bond formation.








